4-(N-Maleimido)benzyltrimethylammonium iodide 4-(N-Maleimido)benzyltrimethylammonium iodide 4-(N-Maleimido)benzyltrimethylammonium iodide is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 34696-66-7
VCID: VC20759776
InChI: InChI=1S/C14H17N2O2.HI/c1-16(2,3)10-11-4-6-12(7-5-11)15-13(17)8-9-14(15)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1
SMILES: C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-]
Molecular Formula: C14H17IN2O2
Molecular Weight: 372.2 g/mol

4-(N-Maleimido)benzyltrimethylammonium iodide

CAS No.: 34696-66-7

Cat. No.: VC20759776

Molecular Formula: C14H17IN2O2

Molecular Weight: 372.2 g/mol

* For research use only. Not for human or veterinary use.

4-(N-Maleimido)benzyltrimethylammonium iodide - 34696-66-7

Description 4-(N-Maleimido)benzyltrimethylammonium iodide is an organic molecular entity.
CAS No. 34696-66-7
Molecular Formula C14H17IN2O2
Molecular Weight 372.2 g/mol
IUPAC Name [4-(2,5-dioxopyrrol-1-yl)phenyl]methyl-trimethylazanium;iodide
Standard InChI InChI=1S/C14H17N2O2.HI/c1-16(2,3)10-11-4-6-12(7-5-11)15-13(17)8-9-14(15)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1
Standard InChI Key CYQZRTCPSJCHIO-UHFFFAOYSA-M
SMILES C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-]
Canonical SMILES C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-]

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator